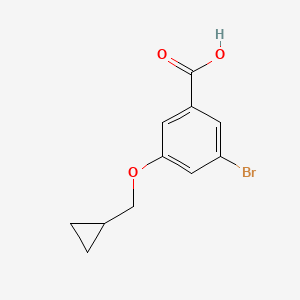

1-(1,3-Dioxolan-2-yl)-decan-2-one

Overview

Description

“1-(1,3-Dioxolan-2-yl)-decan-2-one” is a chemical compound that belongs to the class of organic compounds known as dioxolanes . Dioxolanes are a group of organic compounds containing the dioxolane ring . They are related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .

Synthesis Analysis

Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .Molecular Structure Analysis

The molecular formula of “this compound” is C6H10O3 . The molecules of the title compound display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor .Chemical Reactions Analysis

Dioxolanes offer stability against all types of nucleophiles and bases . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .Scientific Research Applications

Protecting Group in Oligonucleotide Synthesis

1-(1,3-Dioxolan-2-yl)-decan-2-one, a derivative of dioxolane, has been explored as a hydroxyl protecting group in oligonucleotide synthesis. Karwowski et al. (2007) described its use in protecting the 2′-hydroxyl function of ribonucleosides, highlighting its compatibility with oligonucleotide synthesis strategies and its transformation into a more stable group in certain conditions (Karwowski, Seio, & Sekine, 2007).

Enantioselective Chemical Reactions

Fujita et al. (2011) demonstrated the role of optically active 1,3-dioxolan-2-yl cation intermediates in enantioselective chemical reactions. Their study showed a switchover of stereochemical course in reactions involving chiral hypervalent iodine(III) and this compound (Fujita, Wakita, & Sugimura, 2011).

Electrooxidative Transformation

Ogibin et al. (1999) explored the electroinduced oxidative transformation of dioxabicyclo[4.4.0]decane into compounds containing 1,3-dioxolan-2-yl groups. This research provides insights into the electrochemical behaviors and applications of dioxolane derivatives (Ogibin, Terent’ev, Ilovaisky, & Nikishin, 1999).

Heterogeneously Catalysed Condensations

Deutsch et al. (2007) investigated the acid-catalysed condensation of glycerol with various carbonyl compounds, resulting in the formation of dioxolane derivatives. This study contributes to understanding the potential of dioxolanes in catalytic processes and as platform chemicals (Deutsch, Martin, & Lieske, 2007).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with a similar dioxolane ring structure have been used in the synthesis of various bioactive compounds .

Mode of Action

It’s worth noting that dioxolane compounds are often used as solvents and co-monomers in polyacetals .

Biochemical Pathways

Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .

Result of Action

Compounds with similar structures have been used in the synthesis of various bioactive compounds .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and presence of other chemicals .

properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-12(14)11-13-15-9-10-16-13/h13H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWDPPDXQSBBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1400257.png)